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Introduction

HSP70/SIRT2-IN-1 is a dual inhibitor targeting both Heat Shock Protein 70 (HSP70) and Sirtuin
2 (SIRT2), two key proteins implicated in various cellular processes, including protein
homeostasis, stress response, and cell cycle regulation. The overexpression and altered
activity of HSP70 and SIRT2 are associated with the progression of numerous diseases,
particularly cancer. This makes the simultaneous inhibition of both targets an attractive
therapeutic strategy. High-throughput screening (HTS) plays a pivotal role in the discovery of
novel modulators of these proteins. This document provides detailed application notes and
protocols for the utilization of HSP70/SIRT2-IN-1 and similar dual inhibitors in HTS campaigns.

Target Overview: HSP70 and SIRT2

Heat Shock Protein 70 (HSP70) is a family of highly conserved molecular chaperones that are
central to maintaining protein quality control. HSP70s assist in the folding of newly synthesized
polypeptides, refolding of misfolded proteins, and targeting of terminally damaged proteins for
degradation. In cancer cells, HSP70 is often overexpressed, where it promotes cell survival by
inhibiting apoptosis and stabilizing a wide range of oncoproteins. The chaperone function of
HSP70 is dependent on its ATPase activity.
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Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases. Primarily
located in the cytoplasm, SIRT2 deacetylates a variety of protein substrates, including a-tubulin
and other key regulatory proteins. SIRT2 is involved in the regulation of the cell cycle, genomic
stability, and metabolic pathways. Dysregulation of SIRT2 activity has been linked to cancer
and neurodegenerative diseases. Notably, SIRT2 can deacetylate HSP70, thereby modulating
its chaperone activity and influencing cellular processes such as chaperone-mediated
autophagy and apoptosis.[1]

Principle of Dual Inhibition

The rationale for dual inhibition of HSP70 and SIRT2 lies in their interconnected roles in cellular
stress responses and survival pathways. By simultaneously targeting the protein folding
machinery via HSP70 and the post-translational modification of key cellular proteins by SIRTZ2,
a synergistic anti-cancer effect can be achieved. This dual-action approach has the potential to
overcome resistance mechanisms that may arise from targeting a single pathway.

Quantitative Data for HSP70/SIRT2 Inhibitors

The following table summarizes the inhibitory activities of the dual inhibitor HSP70/SIRT2-IN-1
and a related compound, HSP70/SIRT2-IN-2. For comparative purposes, data for a well-
characterized selective HSP70 inhibitor, VER-155008, is also included, as specific HSP70
inhibitory data for the dual inhibitors is not publicly available.
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Compound Target IC50 Assay Type Reference
HSP70/SIRT2- Biochemical
SIRT2 17.3+2.0uM
IN-1 Assay
HSP70 Not Available - -
HSP70/SIRT2- Biochemical
SIRT2 45.1+5.0 uM [2][3]
IN-2 Assay
HSP70 Not Available - -
Cell-free ATPase
VER-155008 HSP70 0.5 uM [2][4]
Assay
Cell-free ATPase
Hsc70 2.6 yM [4]
Assay
Cell-free ATPase
Grp78 2.6 uM [4]

Assay

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by HSP70 and SIRT2

inhibition, as well as a proposed high-throughput screening workflow for identifying dual

inhibitors.
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Cellular Consequences of Dual Inhibition
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Caption: Signaling pathways of HSP70 and SIRT2 and the effects of their dual inhibition.
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High-Throughput Screening Workflow for Dual HSP70/SIRT?2 Inhibitors
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Caption: A sequential HTS workflow for identifying dual HSP70/SIRT2 inhibitors.
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Experimental Protocols
High-Throughput Screening for HSP70 ATPase Activity

This protocol is adapted for a 384-well format and is based on the detection of inorganic

phosphate (Pi) generated from ATP hydrolysis.

Materials:

Purified recombinant human HSP70 protein

Purified recombinant human HSP40 (DnaJ) protein (as a co-chaperone to stimulate ATPase
activity)

ATP

Assay Buffer: 100 mM Tris-HCI (pH 7.4), 20 mM KCI, 6 mM MgCI2, 0.02% Triton X-100
Malachite Green Reagent for phosphate detection

HSP70/SIRT2-IN-1 or other test compounds

384-well microplates

Procedure:

Compound Plating: Dispense 1 uL of test compounds (e.g., at 10 mM in DMSO) or DMSO
(vehicle control) into the wells of a 384-well plate.

Enzyme Preparation: Prepare a master mix of HSP70 and HSP40 in Assay Buffer. A typical
concentration would be 2 uM HSP70 and 2 uM HSP40.

Enzyme Addition: Add 10 pL of the enzyme mix to each well of the plate containing the
compounds.

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound
binding.
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o Reaction Initiation: Initiate the ATPase reaction by adding 10 puL of 2 mM ATP in Assay Buffer
to each well (final ATP concentration will be 1 mM).

e Reaction Incubation: Incubate the plate at 37°C for 3 hours.

o Phosphate Detection: Stop the reaction and detect the liberated inorganic phosphate by
adding 30 pL of Malachite Green reagent to each well.

» Data Acquisition: After a 15-minute incubation at room temperature for color development,
measure the absorbance at 620-650 nm using a microplate reader.

o Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO
controls.

High-Throughput Screening for SIRT2 Deacetylase
Activity

This protocol utilizes a fluorogenic substrate for SIRT2 in a 384-well format.
Materials:
» Purified recombinant human SIRT2 enzyme

o Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue
adjacent to a fluorophore and a quencher)

e NAD+

e SIRT2 Assay Buffer: 50 mM Tris-HCI (pH 8.0), 137 mM NacCl, 2.7 mM KCI, 1 mM MgCI2
» Developer solution (containing a protease to cleave the deacetylated substrate)

e HSP70/SIRT2-IN-1 or other test compounds

o 384-well black, low-volume microplates

Procedure:
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e Compound Plating: Dispense 1 pL of test compounds (e.g., at 10 mM in DMSO) or DMSO
(vehicle control) into the wells of a 384-well plate.

e Enzyme and Substrate Preparation: Prepare a master mix containing SIRT2 enzyme,
fluorogenic substrate, and NAD+ in SIRT2 Assay Buffer.

e Reaction Initiation: Add 20 uL of the enzyme/substrate/NAD+ master mix to each well.
e Reaction Incubation: Incubate the plate at 37°C for 1 hour, protected from light.

o Development: Stop the reaction and initiate signal development by adding 10 pL of the
developer solution to each well.

o Development Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

o Data Acquisition: Measure the fluorescence intensity using a microplate reader with
appropriate excitation and emission wavelengths for the fluorophore.

o Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO
controls.

Cell-Based Assay for Dual Inhibitor Validation: Cell
Viability
This protocol assesses the effect of lead compounds on the viability of cancer cells.

Materials:

o Cancer cell line known to be sensitive to HSP70 or SIRTZ2 inhibition (e.g., breast cancer,
multiple myeloma cell lines)

o Complete cell culture medium
o HSP70/SIRT2-IN-1 or other test compounds
o Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)

o 96-well or 384-well clear-bottom, tissue culture-treated microplates
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Procedure:

o Cell Seeding: Seed cells into the wells of the microplate at a predetermined optimal density
and allow them to adhere overnight.

o Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a
vehicle control (DMSO).

¢ Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

 Viability Assessment: Add the cell viability reagent to each well according to the
manufacturer's instructions.

 Incubation: Incubate for the recommended time to allow for signal development.

o Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a
microplate reader.

o Data Analysis: Normalize the data to the vehicle control and calculate the GI50
(concentration for 50% growth inhibition) for each compound.

Conclusion

HSP70/SIRT2-IN-1 represents a promising class of dual inhibitors for therapeutic development,
particularly in oncology. The provided protocols offer a framework for the high-throughput
screening and validation of such compounds. A sequential screening strategy, starting with a
primary screen against HSP70 followed by a secondary screen for SIRT2 activity on the initial
hits, is a resource-effective approach to identify potent dual inhibitors. Subsequent cell-based
assays are crucial to confirm on-target activity and assess the therapeutic potential of the
identified lead compounds. The development of robust and reliable HTS assays is fundamental
to accelerating the discovery of novel dual-acting inhibitors targeting the HSP70 and SIRT2
pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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